N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features an indole moiety fused with a tetrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the tetrazolo[1,5-a]pyridine ring system. The final step involves the coupling of these two moieties to form the desired compound.
Indole Derivative Preparation: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Tetrazolo[1,5-a]pyridine Formation: This ring system can be synthesized by cyclization reactions involving appropriate precursors such as pyridine derivatives and azides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the tetrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors through hydrogen bonding and π-π interactions . The tetrazolo[1,5-a]pyridine ring system can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar indole-based compound with different functional groups.
Indole-2-carboxamide derivatives: Known for their enzyme inhibitory properties.
Tetrazolo[1,5-a]pyridine derivatives: Studied for their biological activities.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combined indole and tetrazolo[1,5-a]pyridine moieties, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H14N6O |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C16H14N6O/c23-16(13-5-6-15-18-19-20-22(15)11-13)17-8-10-21-9-7-12-3-1-2-4-14(12)21/h1-7,9,11H,8,10H2,(H,17,23) |
InChI Key |
WKRFNUPPTRHDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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